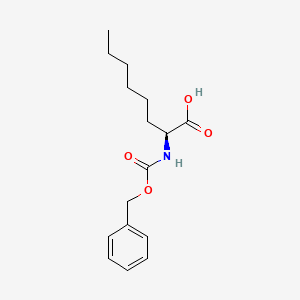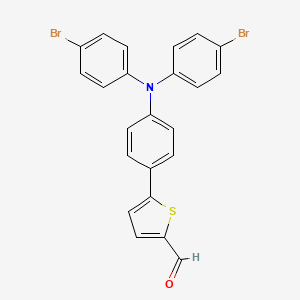
5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde
Overview
Description
“5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C23H15NOsbr2 . It has a molecular weight of 513.2443 . This compound is used in functional materials research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a phenyl ring, which is further attached to a bis(4-bromophenyl)amino group . The bromine atoms in the bis(4-bromophenyl)amino group could potentially make the compound reactive.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. Its molecular weight is 513.2443 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Photophysical Properties and Material Chemistry
5-(4-(Bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde and its derivatives are explored in material chemistry, especially in the synthesis of organic light-emitting diodes (OLEDs) and other photophysical applications. For instance, the compound was used in the synthesis of novel fluorescent aryl-substituted thiophene derivatives, which are promising for functional organic light-emitting diode materials. The study of its UV-Vis absorption and photoluminescent spectra in different solvents contributes to understanding its properties as an OLED material (Xu & Yu, 2011).
Solar Cell Applications
Compounds like this compound are used in the development of dye-sensitized solar cells (DSSCs). For instance, derivatives containing the triphenylamine moiety as an electron donor and cyanoacrylic acid moiety as an electron acceptor, connected by thiophene units, have been synthesized and tested in solar cell devices. The studies have shown varying efficiencies based on the number of electron acceptors in the compound, demonstrating its potential in photovoltaic performance (Lee et al., 2011).
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of different thiophene derivatives, which are key intermediates in synthesizing various materials and chemicals. These derivatives play a crucial role in the development of novel compounds with potential applications in different areas of chemistry (Hawkins et al., 1994).
Electroluminescence and Electronic Applications
The compound and its derivatives are significant in developing electroluminescent materials and electronic applications like field-effect transistors. Research has focused on synthesizing mixed phenylene-thiophene oligomers, exhibiting high carrier mobilities and showing potential as components in electronic devices (Mushrush et al., 2003).
Future Directions
properties
IUPAC Name |
5-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2NOS/c24-17-3-9-20(10-4-17)26(21-11-5-18(25)6-12-21)19-7-1-16(2-8-19)23-14-13-22(15-27)28-23/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENRSDDWEOGCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




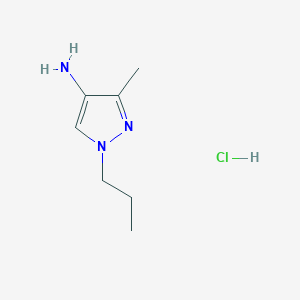
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)


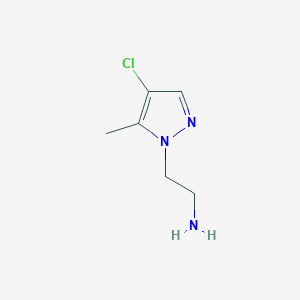


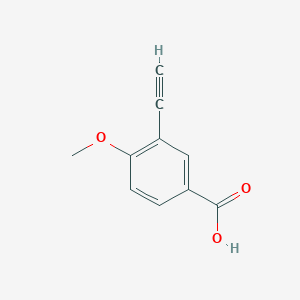

![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)

